![molecular formula C15H16N2O B120185 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile CAS No. 120511-89-9](/img/structure/B120185.png)
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
概要
説明
The compound "2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry or agriculture. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of cyano groups and the attachment of various substituents to aromatic rings, as seen in the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibit herbicidal activities . The synthesis of such compounds typically requires careful selection of functional groups that contribute to the desired biological activity. The synthesis of the compound of interest might similarly involve strategic placement of cyano and methyl groups to achieve specific properties.
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in their reactivity and function. For instance, the X-ray structural examination of a Diels-Alder reaction product revealed the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This kind of detailed structural information is essential for understanding the behavior of complex molecules, including the one under analysis. The presence of multiple cyano and methyl groups in the compound of interest suggests that it may have a rigid structure with specific stereochemical considerations.
Chemical Reactions Analysis
The reactivity of organic molecules can be influenced by their functional groups and overall structure. For example, the one-electron oxidation of certain acids and their esters has been studied, showing the influence of structural effects and pH on side-chain fragmentation reactivity . This suggests that the compound of interest, with its cyano and methyl groups, may also undergo specific chemical reactions influenced by its structure, such as oxidation or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the absolute configuration of the active enantiomer highlight the importance of stereochemistry in the physical properties and biological activity of a compound . The compound "2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile" likely has unique physical properties such as solubility, melting point, and optical activity, which would be influenced by its nitrile and methyl groups, as well as its overall three-dimensional structure.
科学的研究の応用
Quantum Mechanical Studies
A study explored the properties of three triazole derivatives, including a compound structurally similar to 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile, known as anastrozole. This research focused on their structural, nonlinear optical, electronic, and biological properties, highlighting their potential use as effective photosensitizers in dye-sensitized solar cells (DSSCs) (Al-Otaibi et al., 2020).
Molecular Structure Analysis
The crystallographic analysis of a related compound, 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene, revealed insights into its molecular structure, including the dihedral angles and C-H interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Gomathi et al., 2019).
Synthesis of PI3K/mTOR Inhibitors
Another study discussed the synthesis of a related compound as a key intermediate in the creation of PI3K/mTOR inhibitors. These inhibitors are significant in cancer research and treatment (Lei et al., 2015).
Polymerization Research
Research on Dispolreg 007, which contains a cyanopropan-2-yl group, demonstrated its role in regulating the controlled copolymerization of methacrylates and styrene, a process crucial in polymer science (Simula et al., 2019).
Pharmaceutical Studies
A study on the degradation of 2,2'-azobis(2-methylpropanenitrile) (AIBN) identified a stable degradant that can serve as a marker for monitoring oxidative environments in pharmaceutical studies (Wells-Knecht & Dunn, 2019).
Suspension Polymerization
The compound was used in the first reported synthesis of methacrylic homopolymers by nitroxide mediated suspension polymerization, highlighting its role in advancing polymer synthesis techniques (Ballard et al., 2017).
特性
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENLPBGAFMFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467741 | |
| Record name | AGN-PC-00AHWP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile | |
CAS RN |
120511-89-9 | |
| Record name | AGN-PC-00AHWP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

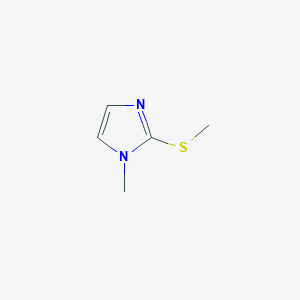
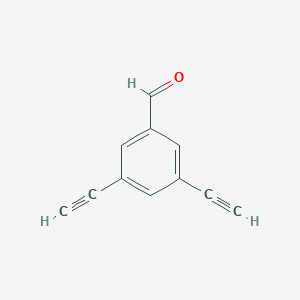
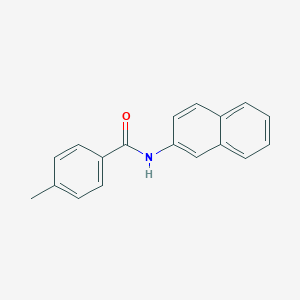
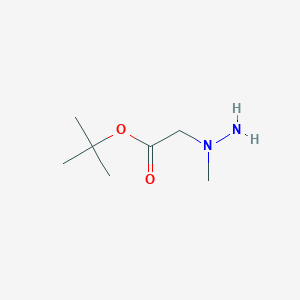
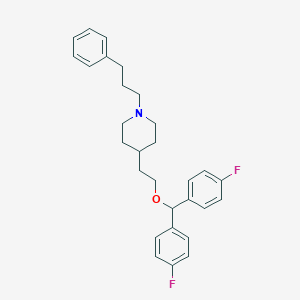
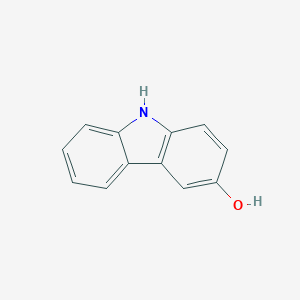
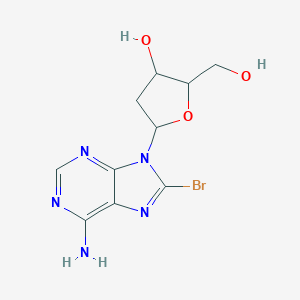
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
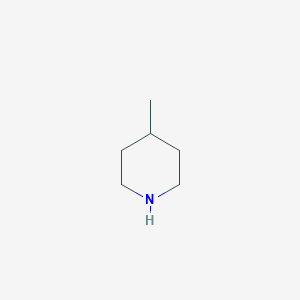
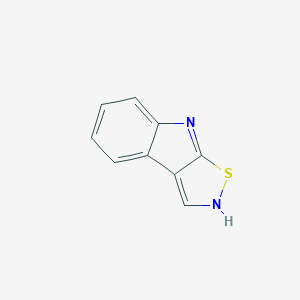
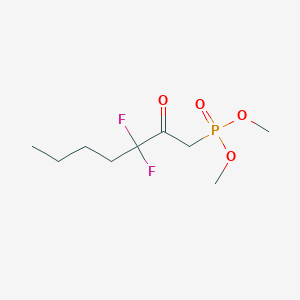

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)